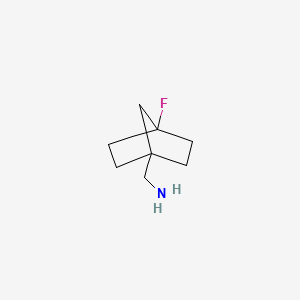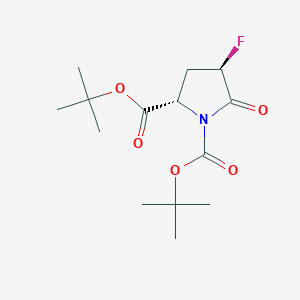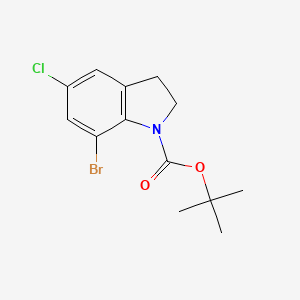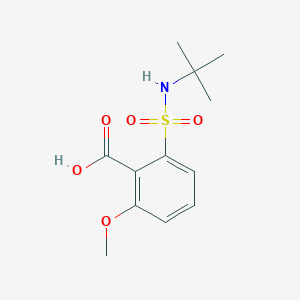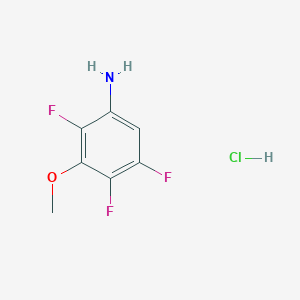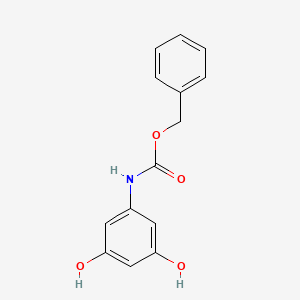
benzyl N-(3,5-dihydroxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(3,5-dihydroxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group attached to a carbamate moiety, which is further connected to a 3,5-dihydroxyphenyl group. The presence of hydroxyl groups on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl N-(3,5-dihydroxyphenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of benzyl chloroformate with 3,5-dihydroxyaniline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also minimize human error and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-(3,5-dihydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the benzyl group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(3,5-dihydroxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of benzyl N-(3,5-dihydroxyphenyl)carbamate involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carbamate group can also interact with nucleophilic residues in proteins, leading to covalent modification and inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Lacks the hydroxyl groups on the phenyl ring, making it less reactive in certain chemical reactions.
3,5-Dihydroxybenzyl carbamate: Similar structure but with different substituents on the phenyl ring.
Uniqueness
Benzyl N-(3,5-dihydroxyphenyl)carbamate is unique due to the presence of both benzyl and 3,5-dihydroxyphenyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C14H13NO4 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
benzyl N-(3,5-dihydroxyphenyl)carbamate |
InChI |
InChI=1S/C14H13NO4/c16-12-6-11(7-13(17)8-12)15-14(18)19-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2,(H,15,18) |
InChI-Schlüssel |
MUKIBAJSCCSNKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Aminofuro[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13505227.png)
![tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13505233.png)
![1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid](/img/structure/B13505235.png)
![1-[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B13505241.png)
